molecular formula C11H9ClN2O B15207708 2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone CAS No. 24301-64-2

2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B15207708
CAS No.: 24301-64-2
M. Wt: 220.65 g/mol
InChI Key: ZHMWVQWXPABQOA-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone (CAS 24301-64-2) is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 g/mol . It serves as a versatile synthetic intermediate in medicinal and agrochemical research. The compound features a pyrazole core, a privileged scaffold in drug discovery known to confer a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and insecticidal properties . The reactive chloroacetyl group attached to the pyrazole ring makes this molecule a valuable electrophilic building block for the design and synthesis of novel molecular libraries, particularly through nucleophilic substitution reactions with various nitrogen-containing heterocycles and other nucleophiles . Researchers utilize this compound to develop new derivatives aimed at exploring structure-activity relationships and identifying potential lead compounds for pharmaceutical and agrochemical applications . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

24301-64-2

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-1-(4-phenyl-1H-pyrazol-5-yl)ethanone

InChI

InChI=1S/C11H9ClN2O/c12-6-10(15)11-9(7-13-14-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)

InChI Key

ZHMWVQWXPABQOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 4-phenyl-1H-pyrazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the ethanone group serves as a reactive site for nucleophilic substitution. Key reactions include:

  • Amine substitution : Reacts with primary/secondary amines (e.g., piperidine, morpholine) to form substituted acetamides. For example, reaction with benzylamine yields NN-benzyl-2-amino-1-(4-phenyl-1H-pyrazol-3-yl)ethanone.

  • Thiol substitution : Treatment with thiophenol or alkanethiols produces thioether derivatives under basic conditions.

  • Hydrolysis : Forms 2-hydroxy-1-(4-phenyl-1H-pyrazol-3-yl)ethanone in aqueous NaOH.

Reaction Conditions :

SubstrateNucleophileSolventTemperatureYield (%)
Ethanone derivativeBenzylamineDCM/Et₃N0–25°C78–85
Ethanone derivativeThiophenolTHF/K₂CO₃50°C72

Condensation Reactions

The ketone group participates in Claisen-Schmidt and aldol condensations:

  • Chalcone formation : Reacts with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) in ethanolic NaOH to form (EE)-3-(4-phenyl-1H-pyrazol-3-yl)-1-phenylprop-2-en-1-one derivatives .

  • Hydrazone synthesis : Condensation with hydrazines yields pyrazolyl hydrazones, which can cyclize into pyrazolo[3,4-dd]pyrimidines .

Example Reaction :

Ethanone+4-FluorobenzaldehydeNaOH/EtOH(E)-Chalcone(Yield: 88%)[3][5]\text{Ethanone} + \text{4-Fluorobenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} (E)\text{-Chalcone} \quad (\text{Yield: 88\%}) \quad[3][5]

Cycloaddition and Heterocycle Formation

The pyrazole ring facilitates regioselective cycloadditions:

  • 1,3-Dipolar cycloaddition : Reacts with diazoalkanes to form pyrazoline derivatives. For instance, diazomethane generates 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-2-one .

  • Pyrimidine synthesis : Condensation with urea/thiourea under acidic conditions produces pyrimidine-fused pyrazoles .

Mechanistic Insight :
The electron-withdrawing chloroacetyl group enhances the electrophilicity of the pyrazole ring, directing cycloadditions to the C-4 position .

Oxidation and Reduction

  • Ketone reduction : Sodium borohydride reduces the ethanone group to 2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanol.

  • Oxidative functionalization : Controlled oxidation with KMnO₄ converts the ethanone to a carboxylic acid, though yields are moderate (50–65%) .

Reactivity Comparison :

Reaction TypeReagentProductYield (%)
ReductionNaBH₄/MeOHSecondary alcohol85
OxidationKMnO₄/H₂OCarboxylic acid58

Acylation and Alkylation

The pyrazole NH undergoes NN-functionalization:

  • Acylation : Reacts with acetic anhydride to form NN-acetyl derivatives.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields NN-alkylpyrazoles .

Synthetic Utility :
These reactions enable the introduction of solubilizing groups (e.g., polyethylene glycol chains) for pharmaceutical applications .

Cross-Coupling Reactions

The chloroacetyl group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives .

  • Heck reaction : Forms styryl derivatives with alkenes .

Optimized Conditions :

ReactionCatalystBaseSolventYield (%)
Suzuki-MiyauraPd(PPh₃)₄Cs₂CO₃EtOH72
HeckPd(OAc)₂K₂CO₃DMF68

Mechanism of Action

The mechanism of action of 2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would vary based on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone with analogous compounds, focusing on structural variations, synthesis routes, and biological activities.

Pyrazole Derivatives with Varied Substituents
Compound Name Substituents/Modifications Key Properties/Activities Reference
2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Hydroxy and methyl groups on pyrazole ring Precursor to antimicrobial furochromenones
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanone Diazenyl groups on pyrazole Antibacterial, antifungal, and anthelmintic activities (e.g., compound 22 : MIC = 6.25 µg/mL against S. aureus)
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Dihydro-pyrazoline core Crystallographic stability (monoclinic, P2₁/c) and analgesic/antioxidant potential

Key Insights :

  • Substitution at the pyrazole ring (e.g., hydroxy, methyl, or diazenyl groups) significantly influences biological activity. For example, diazenyl derivatives exhibit broad-spectrum antimicrobial effects , while dihydro-pyrazoline derivatives show enhanced crystallographic stability .
  • The chloroacetyl moiety in the parent compound facilitates reactivity, enabling coupling with nucleophiles like piperidine or indole derivatives .
Tetrazole and Indole-Based Analogues
Compound Name Core Structure Synthesis Highlights Reference
2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone Tetrazole ring Synthesized via reaction of aryl aniline with sodium azide and chloroacetyl chloride (yields: 60–75%)
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone Indole ring Low-yield synthesis (11–23%) under pressurized conditions with DBU

Key Insights :

  • Tetrazole analogues demonstrate higher synthetic yields compared to indole derivatives, which require harsh conditions (e.g., DBU, 90°C) .
  • Indole-based compounds may exhibit unique pharmacological profiles due to their planar aromatic systems, though their synthesis efficiency remains a challenge .
Pyrrolopyridine and Furan Hybrids
Compound Name Hybrid Structure Notable Features Reference
2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone Pyrrolopyridine core Intermediate for azatryptamine synthesis
(4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-fur-yl)-1H-pyrazol-4-yl]methanone Pyrazole-furan hybrid Structural complexity with nitro-furyl group; potential for redox-mediated bioactivity

Key Insights :

  • For example, pyrrolopyridine derivatives serve as precursors to neuroactive compounds like azatryptamines .
  • The nitro-furyl group in pyrazole-furan hybrids may enhance antibacterial activity through redox cycling .

Antimicrobial Activity :

  • Pyrazole-diazenyl derivatives (e.g., compound 22 ) show superior activity against Gram-negative E. coli (MIC = 6.25 µg/mL) compared to ciprofloxacin .
  • Tetrazole analogues lack reported antimicrobial data, suggesting a need for further evaluation .

Antifungal and Anthelmintic Activity :

  • Compounds 21–24 and 26 exhibit potent antifungal effects against C. albicans (MIC = 12.5 µg/mL) .
  • Compound 22 also demonstrates anthelmintic efficacy, likely due to its electron-withdrawing chloro and diazenyl groups .

Structural Stability :

  • Dihydro-pyrazoline derivatives exhibit stable monoclinic crystal systems, which may correlate with prolonged biological half-lives .

Biological Activity

2-Chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a diverse range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity, supported by data tables and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H9ClN2O
  • Molar Mass : 220.65 g/mol
  • Density : 1.304 g/cm³ (predicted)
  • Boiling Point : 456.4 °C (predicted)
  • pKa : 10.35 (predicted) .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies evaluated its effectiveness against various pathogens:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.200.23
Escherichia coli0.300.35
Candida albicans0.400.45

These results indicate that the compound can effectively inhibit the growth of both bacterial and fungal pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines, with mechanisms involving cell cycle arrest and modulation of apoptotic markers.

Case Study: Cancer Cell Lines

In a study assessing the cytotoxic effects on various cancer cell lines, the following IC50 values were recorded:

Cell Line IC50 (µM)
HeLa5.33
MCF-73.67
A5492.28
PC-31.48

The results indicate that the compound is particularly effective against prostate cancer cells (PC-3), demonstrating its promise as an anticancer therapeutic .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound also exhibits anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways and downregulation of COX enzymes, which are crucial in inflammatory responses .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Effectiveness Mechanism
AntimicrobialEffective against bacteria and fungiDisruption of cell wall synthesis
AnticancerInduces apoptosis in cancer cellsCell cycle arrest and apoptosis induction
Anti-inflammatoryReduces inflammationInhibition of NF-kB and COX pathways

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone, and how can purity be validated?

  • Methodology : The compound can be synthesized via acylation of substituted pyrazoles with 2-chloroacetyl chloride. For example, similar derivatives were prepared by reacting 3-chloroaniline with 2-chloroacetyl chloride at 0°C in dichloromethane (DCM) and aqueous NaOH, followed by alkylation with amines in acetone/K₂CO₃ at 60°C . Purity is validated using HPLC (e.g., reverse-phase C18 columns) and spectroscopic techniques (¹H/¹³C NMR). For instance, characteristic carbonyl peaks (~170 ppm in ¹³C NMR) and chloroacetone signals (~4.5 ppm in ¹H NMR) confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL software is standard. For analogous pyrazol-3-yl ethanones, dihedral angles between aromatic rings (e.g., 76.67°) and hydrogen-bonding patterns (e.g., bifurcated C–H⋯O interactions) are critical. Crystallographic data refinement includes riding hydrogen models and anisotropic displacement parameters for non-H atoms . PLATON/SHELXTL are used for validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • IR : Confirms carbonyl (C=O) stretches at ~1690 cm⁻¹ and C–Cl bonds at ~550–750 cm⁻¹ .
  • NMR : ¹H NMR identifies pyrazole protons (δ 7.5–8.5 ppm) and methylene/methyl groups (δ 2.5–5.5 ppm). ¹³C NMR resolves carbonyl carbons (δ ~190 ppm) and aromatic carbons (δ ~120–150 ppm) .
  • LC/MS : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural confirmation .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing derivatives of this compound?

  • Methodology : Yield discrepancies (e.g., 44–78% in alkylation reactions ) arise from variables like solvent polarity, temperature, and nucleophile strength. Design of Experiments (DoE) with controlled parameters (e.g., DCM vs. acetone, 0°C vs. 60°C) can isolate optimal conditions. HPLC tracking of intermediates identifies side reactions (e.g., hydrolysis of chloroacetone) .

Q. What computational methods predict the biological activity of this compound, and how do substituents influence SAR?

  • Methodology : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial enzymes) evaluates binding affinities. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with bioactivity. For example, 4-phenyl substitution enhances π-π stacking in antimicrobial analogs .

Q. How do solvent effects and pH influence the stability of this compound in aqueous media?

  • Methodology : Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation products. Buffered solutions (pH 3–9) reveal hydrolysis trends: acidic conditions promote chloroacetone cleavage, while alkaline media favor pyrazole ring oxidation. Arrhenius plots extrapolate shelf-life under standard conditions .

Q. What strategies mitigate toxicity risks during handling, given its structural similarity to hazardous analogs?

  • Methodology :

  • In silico toxicity prediction : Tools like ProTox-II assess mutagenicity and organ toxicity based on structural alerts (e.g., α,β-unsaturated ketones) .
  • Engineering controls : Use glove boxes for synthesis and fume hoods for purification. Waste is neutralized (e.g., NaHCO₃ for acidic byproducts) before disposal .

Critical Analysis of Evidence

  • Contradictions : reports alkylation yields up to 78%, while similar reactions in show lower yields (~50%). This discrepancy may stem from amine nucleophilicity or solvent purity.
  • Validation : Cross-referencing SC-XRD data ( ) with computational models (e.g., Gaussian) ensures structural accuracy.

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